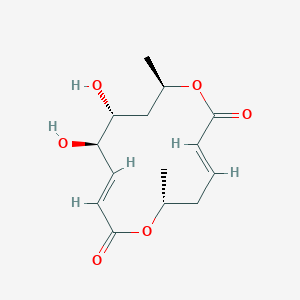
科莱托二醇
描述
Colletodiol 是一种真菌代谢产物,已在多种真菌物种中发现,包括辣椒炭疽菌和Diplogelasinospora grovesii。它以其免疫抑制和抗病毒活性而闻名,使其成为医学和生物学研究中备受关注的化合物 .
科学研究应用
Colletodiol 具有广泛的科学研究应用:
作用机制
Colletodiol 通过其免疫抑制和抗病毒活性发挥作用。它抑制由刀豆球蛋白 A 或脂多糖诱导的分离的小鼠脾细胞的增殖,其 IC50 值分别为 12 和 5 μg/mL . 此外,Colletodiol 抑制 HeLa-IAV-Luc 细胞中的甲型流感病毒复制 . 参与这些活性的分子靶点和途径包括抑制对免疫应答和病毒复制至关重要的特定细胞过程 .
生化分析
Biochemical Properties
Colletodiol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of isolated mouse splenocytes induced by concanavalin A or lipopolysaccharide (LPS), with IC50 values of 12 and 5 μg/mL, respectively . Additionally, Colletodiol inhibits influenza A viral replication in HeLa-IAV-Luc cells . These interactions suggest that Colletodiol may modulate immune responses and viral replication through its biochemical properties.
Cellular Effects
Colletodiol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Colletodiol’s immunosuppressive activity is evident in its ability to inhibit the proliferation of mouse splenocytes . Furthermore, its antiviral activity against influenza A virus in HeLa-IAV-Luc cells indicates its potential to interfere with viral replication and host cell responses .
Molecular Mechanism
The molecular mechanism of Colletodiol involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Colletodiol binds to specific targets within cells, leading to the inhibition of immune cell proliferation and viral replication
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Colletodiol change over time. Studies have shown that Colletodiol remains stable under certain conditions, but its degradation and long-term effects on cellular function are still being investigated. In vitro and in vivo studies have provided insights into the temporal dynamics of Colletodiol’s activity, highlighting its potential for sustained immunosuppressive and antiviral effects .
Dosage Effects in Animal Models
The effects of Colletodiol vary with different dosages in animal models. At lower doses, Colletodiol exhibits immunosuppressive and antiviral activities without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of Colletodiol is crucial for its potential therapeutic applications.
Metabolic Pathways
Colletodiol is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The metabolic flux and levels of metabolites influenced by Colletodiol are areas of active research. These interactions may play a role in its immunosuppressive and antiviral properties, as well as its overall metabolic stability .
Transport and Distribution
Within cells and tissues, Colletodiol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The transport and distribution mechanisms of Colletodiol are essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Colletodiol’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The precise subcellular localization of Colletodiol and its effects on cellular processes are areas of ongoing investigation .
准备方法
合成路线和反应条件
Colletodiol 可以通过多种方法合成,包括在Cytospora 物种培养物中使用特异性标记的三烯。这些三烯已在生物模拟反应中被证实可以掺入到 Colletodiol 的大环内酯结构中 . 合成过程涉及氧化步骤,将像 Colletoketol 这样的中间体转化为 Colletodiol .
工业生产方法
化学反应分析
反应类型
Colletodiol 会发生各种化学反应,包括氧化和还原。像 Colletoketol 这样的中间体生物模拟氧化成 Colletodiol 是其生物合成中的关键反应 .
常用试剂和条件
用于 Colletodiol 合成和反应的常用试剂包括氧化剂和催化剂,它们促进大环内酯结构的形成。条件通常包括温和的温度和使用有利于反应的溶剂 .
主要形成的产物
由涉及 Colletodiol 的反应形成的主要产物包括其他大环内酯,如 Colletoketol 和 Grahamimycin A。这些产物通常通过 Colletodiol 的单一氧化步骤形成 .
相似化合物的比较
类似化合物
Colletoketol: 一种相关的大环内酯,是 Colletodiol 生物合成中的中间体.
Grahamimycin A: 另一种通过 Colletodiol 的氧化步骤形成的大环内酯.
Halosmysin A: 从海洋真菌中分离得到的一种新型 14 元大环内酯,其结构与 Colletodiol 具有相似性.
独特性
Colletodiol 的独特性在于其特异性的免疫抑制和抗病毒活性,这些活性在类似化合物中并不明显。它的生物合成途径及其所经历的特定反应也将其与其他大环内酯区分开来 .
属性
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21142-67-6 | |
| Record name | Colletodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLLETODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


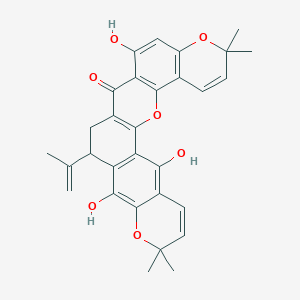
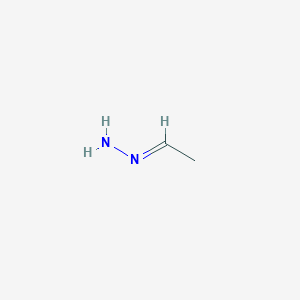
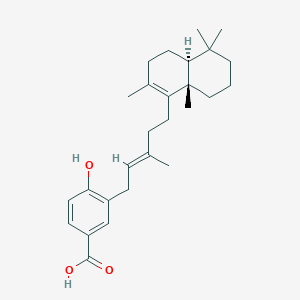
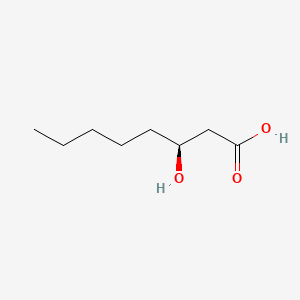
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
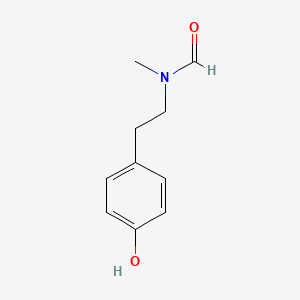
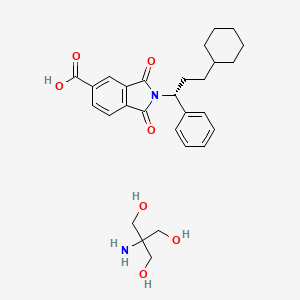
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
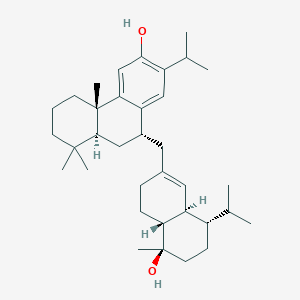
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)
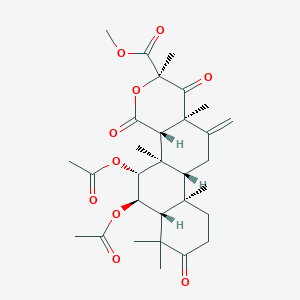
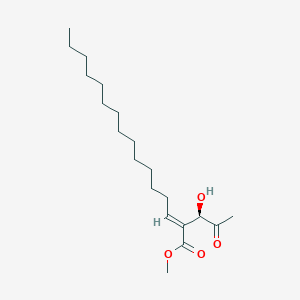
![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
